m-Carborane-1,7-dicarboxylic acid

概要

説明

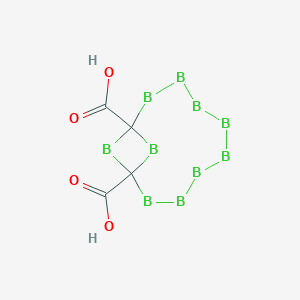

M-Carborane-1,7-dicarboxylic acid is a chemical compound with the molecular formula C4H12B10O4 and a molecular weight of 232.25 . It is also known by its CAS number: 50571-15-8 .

Synthesis Analysis

M-Carborane-1,7-dicarbonyl dichloride has been reacted with functionally substituted alcohols and phenols to obtain previously unknown esters . This suggests that m-Carborane-1,7-dicarboxylic acid could potentially be synthesized through similar methods.Molecular Structure Analysis

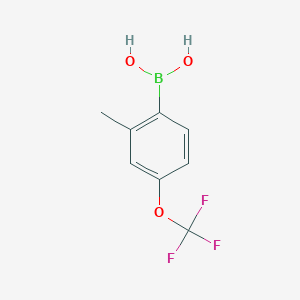

The molecular structure of m-Carborane-1,7-dicarboxylic acid is unique, with a 3D structure and aromaticity . The structure includes two carbon atoms and ten boron atoms forming a polyhedral structure .Chemical Reactions Analysis

M-Carborane-1,7-dicarbonyl dichloride has been used in reactions with functionally substituted alcohols and phenols to produce previously unknown esters . Additionally, closo derivatives of carboranes can undergo regioselective deboronation reactions .Physical And Chemical Properties Analysis

M-Carborane-1,7-dicarboxylic acid has a molecular weight of 222.2 g/mol . It has 2 hydrogen bond donor counts and 4 hydrogen bond acceptor counts . The compound is solid at room temperature .科学的研究の応用

Drug Design

Icosahedral carboranes in medicine are an emerging class of compounds with potential beneficial applications in drug design . These highly hydrophobic clusters are potential “new keys for old locks” which open up an exciting field of research for well-known, but challenging important therapeutic substrates .

Cancer Treatment

The trimethoxy derivative of m-Carborane-1,7-dicarboxylic acid has shown potent activity for cell growth inhibition within an assay of 39 human cancer cell lines . It also induced apoptosis for a certain breast cancer cell line, making this concept interesting for further research .

Receptor Ligands

Carboranes can be used as a new class of drugs (“new keys”) for important receptors (“old locks”) as targets for efficient therapeutic treatments . They present the benefits of carboranes as building blocks in drug design and outline novel carborane-based receptor ligands .

Synthesis of Novel Esters

m-Carborane-1,7-dicarbonyl dichloride, a derivative of m-Carborane-1,7-dicarboxylic acid, was reacted with functionally substituted alcohols and phenols to obtain previously unknown esters .

Peroxy-Containing Compounds

m-Carborane-1,7-dicarbonyl dichloride can also be used to synthesize peroxy-containing compounds .

Safety and Hazards

将来の方向性

Carboranes, including m-Carborane-1,7-dicarboxylic acid, offer an alternative to conventional (poly)cyclic organic frameworks and may address some limitations associated with the use of novel molecular frameworks in chemical biology or medicine . They have potential applications in drug discovery, chemical biology, and molecular imaging .

作用機序

Target of Action

Carboranes are known to interact with various biological targets due to their unique structural properties .

Mode of Action

Carboranes are known for their ability to form stable complexes with various biological targets, potentially altering their function . The unique geometry and electronic properties of carboranes allow them to interact with targets in ways that traditional organic compounds cannot .

Biochemical Pathways

Carboranes have been shown to interact with a variety of biological systems, potentially affecting multiple pathways .

Result of Action

The unique properties of carboranes suggest that they could have diverse effects at the molecular and cellular level .

特性

InChI |

InChI=1S/C4H2B10O4/c15-1(16)3-5-4(6-3,2(17)18)8-10-12-14-13-11-9-7-3/h(H,15,16)(H,17,18) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOPHJXKTXXICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B][B]C2([B]C([B]2)([B][B][B]1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2B10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-Carborane-1,7-dicarboxylic acid | |

CAS RN |

50571-15-8 | |

| Record name | m-Carborane-1,7-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of m-Carborane-1,7-dicarboxylic acid esters?

A1: Research suggests that m-Carborane-1,7-dicarboxylic acid serves as a valuable precursor for synthesizing various esters with potential applications in different fields. For instance, the paper titled "Synthesis of Novel Functionally Substituted Esters of m-Carborane-1,7-dicarboxylic Acid" [] explores the synthesis of new esters incorporating the m-Carborane-1,7-dicarboxylic acid framework. While specific applications aren't detailed in the provided abstracts, the incorporation of m-carborane cages into molecular structures is known to influence properties like lipophilicity, stability, and biological activity. This suggests potential applications in areas like medicinal chemistry, material science, and catalysis.

Q2: Are there any studies on the thermal stability of compounds derived from m-Carborane-1,7-dicarboxylic acid?

A2: Yes, the thermal properties of certain derivatives have been investigated. The study "The thermodynamic properties and thermolysis characteristics of 2,5-dimethyl-2,5-di-(m-carboranoylperoxy)-3-hexine and 1,1-dimethyl-2-propine-1-yl diperoxy ester of m-carborane-1,7-dicarboxylic acid" [] specifically examines the thermolysis characteristics of two specific diperoxy esters derived from m-Carborane-1,7-dicarboxylic acid. Understanding the thermal behavior of these compounds is crucial for evaluating their potential applications, particularly in areas where thermal stability is paramount.

Q3: Has m-Carborane-1,7-dicarboxylic acid been used to synthesize compounds with biological activity?

A3: While the provided abstracts don't delve into specific biological applications, the research "Functionalyzed Nitrogen-and Phosphorus-containing Salts of Cycloalkanecarboxylic and Carboranecarboxylic Acids" [] highlights the synthesis of salts from carboranecarboxylic acids, including potentially m-Carborane-1,7-dicarboxylic acid. The incorporation of nitrogen and phosphorus functionalities suggests potential biological relevance, as these elements are commonly found in bioactive molecules. This research hints at the possibility of developing novel compounds with potential applications in areas like pharmaceuticals or agrochemicals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine](/img/structure/B1461900.png)